Tridecyl 4-hydroxybenzoate
Description
Tridecyl 4-hydroxybenzoate is a synthetic ester derived from 4-hydroxybenzoic acid (4-HBA) and tridecanol. The compound belongs to the parabens family, widely recognized for their antimicrobial properties and use as preservatives in cosmetics, pharmaceuticals, and food products. Structurally, it consists of a 4-hydroxybenzoate moiety esterified with a tridecyl (C13) alkyl chain, rendering it highly lipophilic compared to shorter-chain analogs.
Properties
IUPAC Name |
tridecyl 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-23-20(22)18-13-15-19(21)16-14-18/h13-16,21H,2-12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYEIVWNCVUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316977 | |
| Record name | tridecyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69679-32-9 | |
| Record name | NSC309823 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tridecyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl 4-hydroxybenzoate is synthesized through an esterification reaction between 4-hydroxybenzoic acid and tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to a specific temperature, usually around 150-180°C, and maintained under these conditions for several hours. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for commercial use.
Types of Reactions:
Esterification: The primary reaction involved in the synthesis of this compound.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield 4-hydroxybenzoic acid and tridecyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: 4-hydroxybenzoic acid and tridecyl alcohol.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
Tridecyl 4-hydroxybenzoate has several applications in scientific research and industry:
Cosmetics: Used as a preservative in various cosmetic formulations due to its antimicrobial properties.
Pharmaceuticals: Employed as an excipient in drug formulations to enhance stability and shelf life.
Food Industry: Utilized as a preservative in food products to prevent microbial growth and spoilage.
Material Science: Investigated for its potential use in the synthesis of high-performance polymers and materials.
Mechanism of Action
The antimicrobial activity of tridecyl 4-hydroxybenzoate is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other parabens, where the esterified hydroxyl group plays a crucial role in the antimicrobial effect.
Comparison with Similar Compounds
Antimicrobial Activity
Environmental and Metabolic Behavior
- Biodegradation: Shorter chains (Butyl) degrade faster via bacterial pathways (e.g., Planococcus sp. S5), while longer chains may persist .
- Transport Mechanisms : Bacterial transporters like PcaK actively uptake 4-HBA (Km = 6 mM), suggesting esters may require hydrolysis to 4-HBA for cellular uptake .
Research Findings and Industrial Relevance
- Synthesis: Tridecyl 4-HBA can be synthesized via esterification of 4-HBA with tridecanol, analogous to methods used for ethyl 4-hydroxybenzoate .
- Regulatory Status : Butyl and propyl parabens are scrutinized under EU regulations, prompting shifts toward longer-chain alternatives like Heptyl and Tridecyl derivatives .
- Emerging Applications : Sodium 4-HBA is being explored in advanced materials for enhancing polymer solubility and stability .
Biological Activity
Tridecyl 4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid (4-HBA), is part of the broader class of compounds known as parabens. These compounds are widely recognized for their use as preservatives in cosmetics and pharmaceuticals due to their antimicrobial properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an ester formed from the reaction of tridecanol and 4-hydroxybenzoic acid. Its structure can be represented as follows:
The compound exhibits properties typical of long-chain fatty acid esters, including low volatility and high lipophilicity, which enhance its effectiveness as a preservative and emollient in various formulations.
Antimicrobial Activity
This compound demonstrates significant antimicrobial activity against a variety of microorganisms. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains:
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 75 |
| Bacillus subtilis | 60 |
| Escherichia coli | >1200 |
| Candida molischiana | 60 |
| Aspergillus niger | 55 |
These results indicate that this compound is particularly effective against gram-positive bacteria and certain fungi, making it a valuable compound in formulations requiring antimicrobial preservation .
The antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Studies suggest that the compound interferes with the synthesis of essential cellular components in bacteria, thereby inhibiting their growth and proliferation. The effectiveness of this compound is enhanced when used in combination with other alkyl esters of 4-HBA, demonstrating a synergistic effect that improves overall antimicrobial efficacy .
Case Studies and Research Findings
Numerous studies have highlighted the biological activity of this compound. For instance, a study involving marine bacteria demonstrated that alkyl esters of 4-HBA, including this compound, were produced by Microbulbifer species isolated from marine environments. These compounds showed significant inhibitory effects against various pathogens, suggesting their potential application in natural product development for antimicrobial agents .
Another research effort focused on the pharmacological implications of salicylic acid derivatives, including this compound. Findings indicated that these compounds could serve as effective agents in cancer therapy due to their ability to modulate cellular signaling pathways associated with tumor growth and metastasis .
Therapeutic Applications
Beyond its use as a preservative, this compound holds promise in therapeutic applications:
- Cosmetic Formulations : Its emollient properties make it suitable for skin care products, providing moisture and enhancing texture.
- Antimicrobial Agents : Its effectiveness against pathogens positions it as a candidate for developing topical treatments for infections.
- Potential Cancer Therapeutics : Ongoing research into salicylic acid derivatives suggests that this compound may play a role in cancer prevention strategies through its biological activity .
Q & A
Q. How does formulation pH affect the stability of this compound in cosmetic matrices?
- Answer :
- Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC.
- pH-rate profiling identifies optimal stability ranges (pH 4–6), minimizing ester hydrolysis .
Methodological Challenges and Contradictions
Q. How can researchers address regulatory gaps in safety data for long-chain parabens?
Q. Why do some studies report conflicting antimicrobial efficacies for 4-hydroxybenzoate derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
